

# p-Methoxybenzylideneacetone literature review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *p*-Methoxybenzylideneacetone

Cat. No.: B358999

[Get Quote](#)

An In-depth Technical Guide to **p-Methoxybenzylideneacetone**: Synthesis, Properties, and Biological Significance

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **p-Methoxybenzylideneacetone** (p-MBA), a compound of significant interest in chemical synthesis and drug discovery. We will delve into its core chemical principles, provide field-proven synthetic protocols, and explore its emerging biological activities, grounding all claims in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

## Introduction: The Chemical Identity of p-Methoxybenzylideneacetone

**p-Methoxybenzylideneacetone**, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an  $\alpha,\beta$ -unsaturated ketone.<sup>[1]</sup> It belongs to the chalcone family, a class of compounds characterized by two aromatic rings joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system. The presence of a methoxy group (-OCH<sub>3</sub>) on the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. This functional group is known to play a multifaceted role in the biological response of various compounds, often enhancing cytotoxic activity against cancer cell lines.<sup>[2][3]</sup>

The core structure of p-MBA makes it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents. Its investigation spans various fields, from

fragrance chemistry to medicinal chemistry.[\[1\]](#)

## Physicochemical Properties

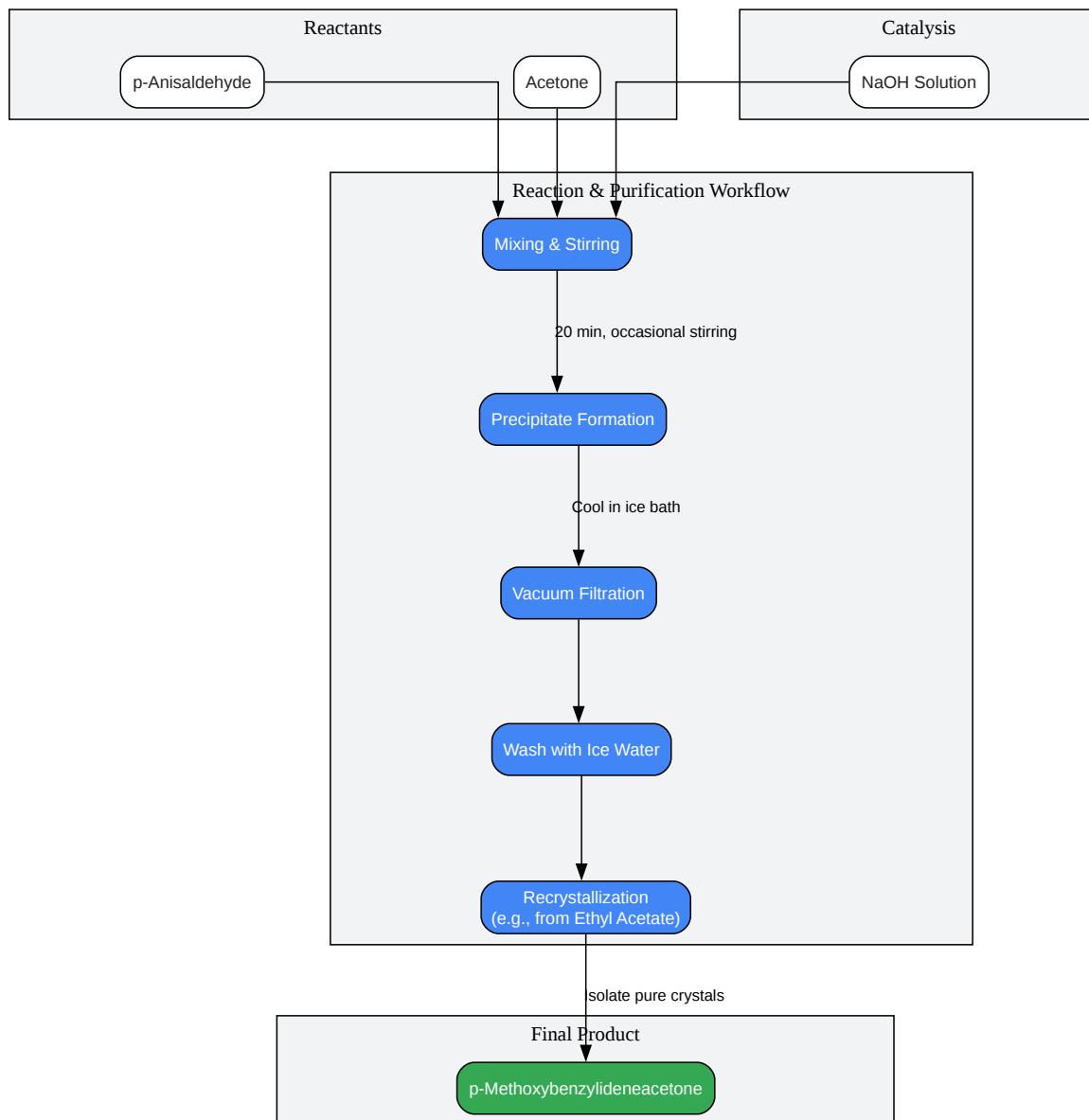
A summary of the key physicochemical properties of **p-Methoxybenzylideneacetone** is presented below.

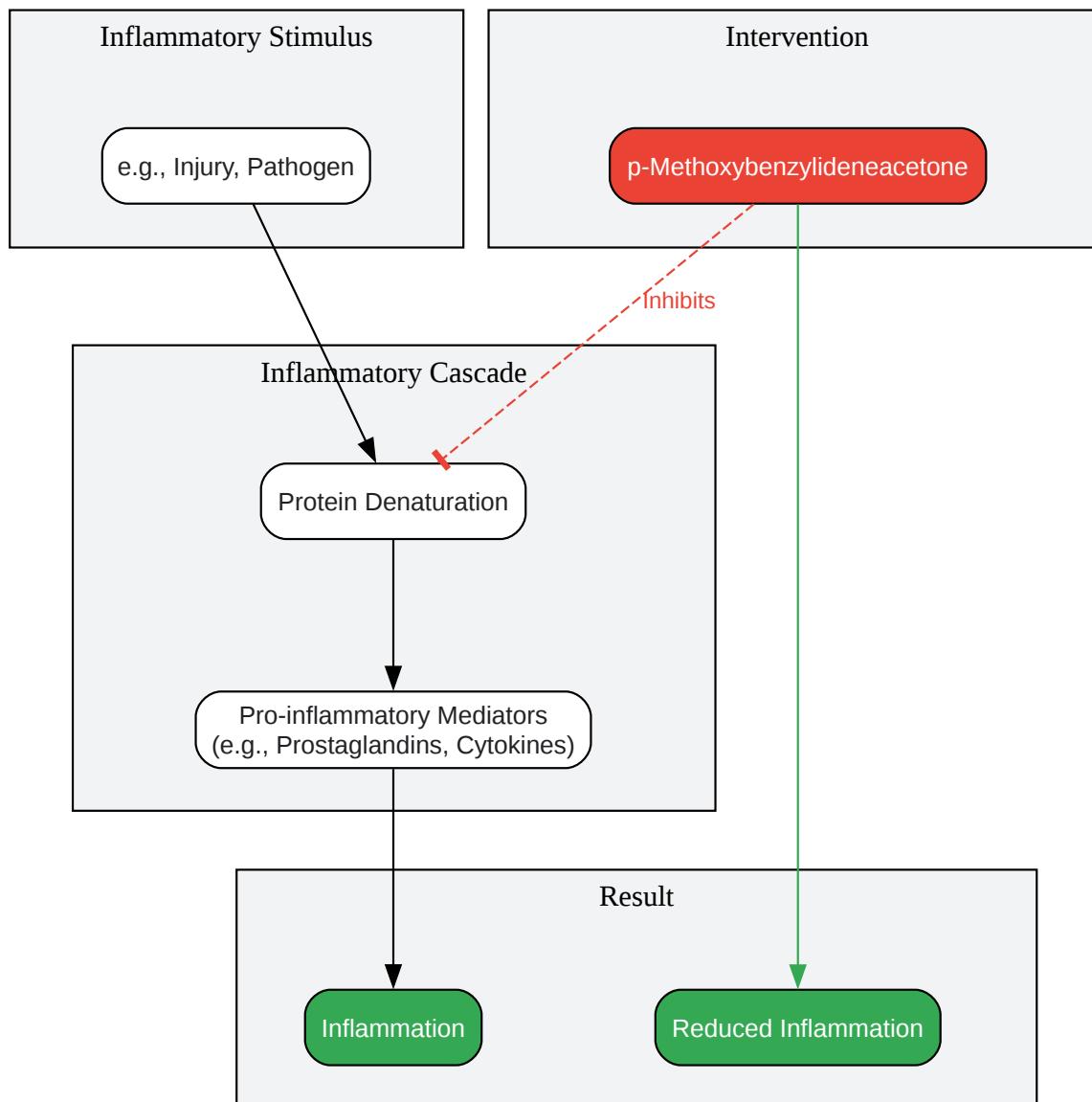
| Property          | Value                                          | Source                                  |
|-------------------|------------------------------------------------|-----------------------------------------|
| IUPAC Name        | (E)-4-(4-methoxyphenyl)but-3-en-2-one          | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 176.21 g/mol                                   | <a href="#">[1]</a>                     |
| CAS Number        | 943-88-4                                       | <a href="#">[1]</a>                     |
| Appearance        | Light yellow crystalline powder                | <a href="#">[4]</a>                     |
| Melting Point     | 128-129 °C                                     | <a href="#">[5]</a> <a href="#">[6]</a> |
| Boiling Point     | 492 °C                                         | <a href="#">[5]</a> <a href="#">[6]</a> |

## Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing **p-Methoxybenzylideneacetone** is the Claisen-Schmidt condensation. This reaction is a specific type of crossed aldol condensation between an aldehyde or ketone with an  $\alpha$ -hydrogen and an aromatic carbonyl compound that lacks an  $\alpha$ -hydrogen.[\[7\]](#) In this case, acetone (which possesses reactive  $\alpha$ -hydrogens) reacts with p-anisaldehyde (4-methoxybenzaldehyde), an aromatic aldehyde with no  $\alpha$ -hydrogens.[\[7\]](#)[\[8\]](#)

## Mechanism of Action


The causality of the Claisen-Schmidt reaction is rooted in fundamental principles of carbonyl chemistry. The reaction is typically base-catalyzed (e.g., using sodium hydroxide).


- Enolate Formation: The hydroxide ion (OH<sup>-</sup>) acts as a base, abstracting an acidic  $\alpha$ -hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is a potent

nucleophile.[\[8\]](#)

- Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Since p-anisaldehyde lacks  $\alpha$ -hydrogens, it cannot self-condense, which simplifies the reaction and leads to a single primary product rather than a mixture.[\[8\]](#)
- Aldol Addition: This attack forms a  $\beta$ -hydroxy ketone intermediate (an aldol addition product).[\[9\]](#)
- Dehydration (Condensation): The  $\beta$ -hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This step is energetically favorable as it results in a conjugated system, extending from the aromatic ring through the double bond to the carbonyl group, which significantly stabilizes the final product.[\[8\]](#)

The overall synthetic workflow is visualized in the diagram below.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIS(4-METHOXYBENZYLIDENE)ACETONE | 2051-07-2 [amp.chemicalbook.com]
- 5. Cas 2051-07-2,BIS(4-METHOXYBENZYLIDENE)ACETONE | lookchem [lookchem.com]
- 6. 2051-07-2 CAS MSDS (BIS(4-METHOXYBENZYLIDENE)ACETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of  $\alpha,\alpha'$ -bis-(Substituted-benzylidene)cycloalkanones and  $\alpha,\alpha'$ -bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- To cite this document: BenchChem. [p-Methoxybenzylideneacetone literature review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b358999#p-methoxybenzylideneacetone-literature-review>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)